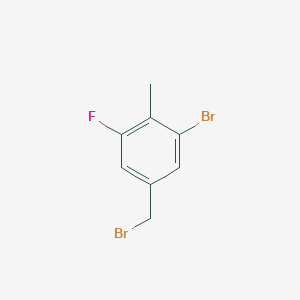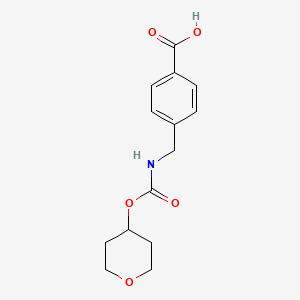
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a tetrahydro-2H-pyran-4-yl group attached via an oxycarbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tetrahydro-2H-pyran using a suitable protecting group such as a silyl ether. This is followed by the formation of the oxycarbonyl linkage through a reaction with a chloroformate derivative. The final step involves the coupling of the protected intermediate with benzoic acid under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The oxycarbonyl linkage can be reduced to form alcohol derivatives.
Substitution: The tetrahydro-2H-pyran group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylate salts, while reduction of the oxycarbonyl linkage produces alcohol derivatives.
Applications De Recherche Scientifique
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The oxycarbonyl linkage can be hydrolyzed under acidic or enzymatic conditions, releasing the active benzoic acid moiety. This moiety can then interact with various biological targets, including enzymes and receptors, to exert its effects. The tetrahydro-2H-pyran group may also play a role in modulating the compound’s bioavailability and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the benzoic acid moiety.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid: A closely related compound with a different substitution pattern on the tetrahydropyran ring.
4-((Tetrahydro-2H-pyran-4-yl)oxy)phenylboronic acid: Another analog with a boronic acid group instead of a benzoic acid moiety .
Uniqueness
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-[(oxan-4-yloxycarbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-3-1-10(2-4-11)9-15-14(18)20-12-5-7-19-8-6-12/h1-4,12H,5-9H2,(H,15,18)(H,16,17) |
Clé InChI |
JWJSRDFUSAITRQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC(=O)NCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
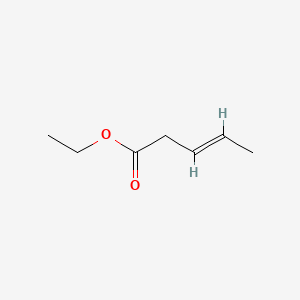
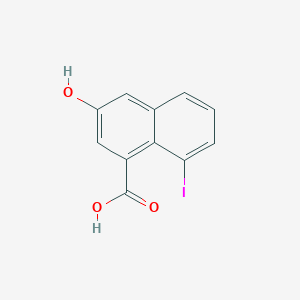
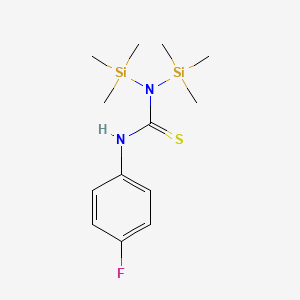
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)

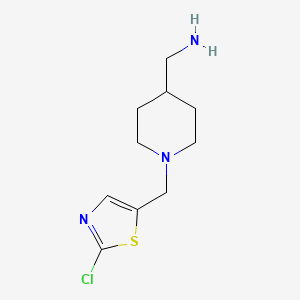
![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
